ethyl 5-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-4-methoxy-2-methyl-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 5-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-4-methoxy-2-methyl-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, a cyano group, and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-4-methoxy-2-methyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with cyanoacetic acid, followed by cyclization and subsequent functional group modifications to introduce the methoxy and ethoxy groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-4-methoxy-2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The ethoxy and methoxy groups can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl 5-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-4-methoxy-2-methyl-1H-pyrrole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 5-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-4-methoxy-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The cyano group and the pyrrole ring play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate
- Ethyl 2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate
- Ethyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate
Uniqueness
Ethyl 5-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-4-methoxy-2-methyl-1H-pyrrole-3-carboxylate is unique due to its combination of functional groups and the presence of the pyrrole ring. This structure provides distinct chemical reactivity and biological activity compared to similar compounds, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
ethyl 5-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-4-methoxy-2-methyl-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-5-21-14(18)10(8-16)7-11-13(20-4)12(9(3)17-11)15(19)22-6-2/h7,17H,5-6H2,1-4H3/b10-7- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIOTJDDOGPYQV-YFHOEESVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1OC)C=C(C#N)C(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C1OC)/C=C(/C#N)\C(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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